molecular formula C13H8BrClN2 B13670558 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B13670558
M. Wt: 307.57 g/mol
InChI Key: WIYLCIBTKQNMDG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 2-bromoacetophenone under acidic conditions, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, chlorine, iodine.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(2-bromophenyl)-8-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI Key

WIYLCIBTKQNMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Br

Origin of Product

United States

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